(2E)-3-(4-isopropoxyphenyl)acrylic acid

Description

The exact mass of the compound (E)-3-(4-Isopropoxyphenyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-3-(4-isopropoxyphenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(4-isopropoxyphenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(2)15-11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFJCCOVYSOPKE-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-97-2, 586960-22-7 |

Source

|

| Record name | NSC69099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid via Knoevenagel-Doebner Condensation

Executive Summary: This document provides a comprehensive technical guide for the synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science research. We critically evaluate potential synthetic pathways and select the Knoevenagel-Doebner condensation as the focal methodology due to its efficiency and reliability. This guide delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The content is tailored for researchers, chemists, and professionals in drug development, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

(2E)-3-(4-isopropoxyphenyl)acrylic acid belongs to the class of cinnamic acids, which are α,β-unsaturated aromatic carboxylic acids. This structural motif is a valuable building block in organic synthesis, serving as a precursor for pharmaceuticals, fragrances, and UV absorbers. The specific isopropoxy substitution on the phenyl ring modulates the compound's electronic and lipophilic properties, making it a target of interest for creating novel bioactive molecules and functional materials.

The synthesis of such cinnamic acid derivatives can be approached through several established name reactions, including the Perkin reaction, the Heck reaction, and the Claisen-Schmidt condensation.[1][2][3] However, for laboratory-scale synthesis, the Knoevenagel-Doebner condensation offers a distinct advantage. It involves the reaction of an aromatic aldehyde with malonic acid, catalyzed by a weak base, followed by a thermally induced decarboxylation.[4] This pathway is often high-yielding and proceeds under relatively mild conditions, directly furnishing the desired acrylic acid without the need for a subsequent hydrolysis step, which is often required in related condensations using malonic esters.

This guide will focus exclusively on the Knoevenagel-Doebner pathway, providing the scientific rationale and practical steps necessary for its successful implementation.

The Knoevenagel-Doebner Reaction: Mechanism and Rationale

The synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid from 4-isopropoxybenzaldehyde and malonic acid is a classic example of the Knoevenagel-Doebner condensation. The reaction is typically catalyzed by a combination of pyridine, which serves as the solvent and a weak base, and a catalytic amount of a stronger base, such as piperidine.[4][5]

Mechanistic Breakdown

The reaction proceeds through several distinct steps:

-

Enolate Formation: Piperidine, being a more effective base than pyridine, deprotonates the highly acidic α-carbon of malonic acid to generate a resonance-stabilized enolate ion.[6] The presence of two electron-withdrawing carboxyl groups makes these protons particularly acidic, allowing for deprotonation even with a mild base.[4]

-

Nucleophilic Addition: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-isopropoxybenzaldehyde. This forms a tetrahedral alkoxide intermediate.[7]

-

Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the base (piperidinium ion) or another proton source to yield a β-hydroxy dicarboxylic acid. This intermediate readily undergoes base-catalyzed dehydration to form an α,β-unsaturated dicarboxylic acid intermediate, driven by the formation of a conjugated system.[7]

-

Decarboxylation: Upon heating, the α,β-unsaturated dicarboxylic acid intermediate undergoes decarboxylation. Pyridine facilitates this step, leading to the loss of a molecule of carbon dioxide and the formation of the final product, (2E)-3-(4-isopropoxyphenyl)acrylic acid.[4] The reaction predominantly yields the (E)-isomer, as it is the more thermodynamically stable configuration with the bulky phenyl and carboxyl groups positioned on opposite sides of the double bond.

The entire synthetic pathway is illustrated in the diagram below.

Caption: Knoevenagel-Doebner Synthesis Pathway.

Detailed Experimental Protocol

This protocol describes the synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid on a laboratory scale.

Materials and Reagents

It is imperative to use anhydrous reagents and solvents where specified to prevent side reactions and ensure high yields.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Isopropoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | 5.00 g | 30.45 | 1.0 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 4.75 g | 45.65 | 1.5 |

| Pyridine | C₅H₅N | 79.10 | 20 mL | - | - |

| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | - | cat. |

| Hydrochloric Acid (5 M) | HCl | 36.46 | ~50 mL | - | - |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath with magnetic stirrer

-

250 mL beaker

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

pH paper

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-isopropoxybenzaldehyde (5.00 g, 30.45 mmol) and malonic acid (4.75 g, 45.65 mmol).

-

Addition of Solvent and Catalyst: Add pyridine (20 mL) to the flask to dissolve the solids. Once a clear solution is obtained, add piperidine (0.5 mL) dropwise while stirring.

-

Condensation and Decarboxylation: Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 90-100 °C. Vigorous evolution of carbon dioxide should be observed. Maintain heating for 2-3 hours, or until gas evolution ceases.

-

Reaction Quench and Product Precipitation: After the reaction is complete, allow the dark-colored mixture to cool to room temperature. In a well-ventilated fume hood, slowly pour the reaction mixture into a 250 mL beaker containing 100 g of crushed ice and 50 mL of 5 M hydrochloric acid. This step neutralizes the pyridine and piperidine and protonates the carboxylate product, causing it to precipitate out of the acidic aqueous solution.

-

Isolation: Stir the resulting slurry for 15-20 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. The expected yield of the crude product is typically in the range of 85-95%.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Purification and Characterization

While the crude product is often of high purity, recrystallization is recommended to obtain an analytical-grade sample.

Purification by Recrystallization

A mixed solvent system of ethanol and water is effective for recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

Slowly add hot water dropwise until the solution becomes faintly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Spectroscopic Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Melting Point: The purified product should exhibit a sharp melting point.

-

¹H NMR (in CDCl₃, δ in ppm): Expected signals include:

-

~7.7 (d, 1H, J ≈ 16 Hz): Vinylic proton trans to the aryl group.

-

~7.5 (d, 2H, J ≈ 8.8 Hz): Aromatic protons ortho to the isopropoxy group.

-

~6.9 (d, 2H, J ≈ 8.8 Hz): Aromatic protons meta to the isopropoxy group.

-

~6.3 (d, 1H, J ≈ 16 Hz): Vinylic proton cis to the aryl group.

-

~4.6 (septet, 1H, J ≈ 6 Hz): Isopropoxy CH.

-

~1.4 (d, 6H, J ≈ 6 Hz): Isopropoxy CH₃ groups.

-

A broad singlet for the carboxylic acid proton (COOH) may be observed, typically >10 ppm.

-

-

IR (KBr, cm⁻¹): Key absorptions are expected at:

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1680-1700: C=O stretch of the conjugated carboxylic acid.

-

~1625: C=C stretch of the alkene.

-

~1250 and ~1170: C-O stretches of the ether and carboxylic acid.

-

Safety and Handling

-

Pyridine: Toxic, flammable, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated fume hood.

-

Piperidine: Corrosive, flammable, and toxic. Avoid skin contact and inhalation.

-

Malonic Acid: Irritant. Avoid inhalation of dust.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The Knoevenagel-Doebner condensation provides a robust and efficient method for the synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid from readily available starting materials. The procedure is well-suited for laboratory-scale preparations, offering high yields of the thermodynamically favored (E)-isomer. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably produce this valuable synthetic intermediate for further applications.

References

Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available at: https://www.pw.live/chemistry-concepts/knoevenagel-reaction-mechanism [Accessed January 17, 2026].

[7] Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. Available at: [Link] [Note: A placeholder URL is used as the original may be subject to change; the content reflects a typical educational explanation of the mechanism].

[8] Jagtap, S.V., & Deshpande, R.M. (2013). Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Asian Journal of Chemistry. Available at: [Link].

[4] Wikipedia. Knoevenagel condensation. Available at: [Link] [Accessed January 17, 2026].

[9] Martins, J. E. D., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5467–5473. Available at: [Link].

[10] Wall, V. M., et al. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review, 43(4), 138-145. Available at: [Link].

[6] JoVE. (2025). Aldol Condensation with β-Diesters. Available at: [Link] [Accessed January 17, 2026].

[11] Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available at: [Link] [Accessed January 17, 2026].

[1] National Institutes of Health (NIH). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link] [Accessed January 17, 2026].

[12] Martin, W. B., & Kateley, L. J. (2001). The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Journal of Chemical Education, 78(2), 225. Available at: [Link].

[13] Organic Reactions. The Knoevenagel Condensation. Available at: [Link] [Accessed January 17, 2026].

[2] IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link] [Note: A representative academic source URL].

[14] University of Missouri-St. Louis. Claisen-Schmidt Condensation. Available at: [Link] [Accessed January 17, 2026].

[3] Wikipedia. Claisen–Schmidt condensation. Available at: [Link] [Accessed January 17, 2026].

[15] Wikipedia. Perkin reaction. Available at: [Link] [Accessed January 17, 2026].

[16] J&K Scientific LLC. (2021). Perkin Reaction. Available at: [Link] [Accessed January 17, 2026].

[17] Mumtazuddin, S., et al. (2010). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 22(6), 4945-4946. Available at: [Link].

[18] Organic Syntheses. Acrylic acid. Available at: [Link] [Accessed January 17, 2026].

[19] BYJU'S. Perkin Reaction Mechanism. Available at: [Link] [Accessed January 17, 2026].

[20] SynArchive. Claisen-Schmidt Condensation. Available at: [Link] [Accessed January 17, 2026].

[21] National Institutes of Health (NIH). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. Available at: [Link] [Accessed January 17, 2026].

[22] MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives. Available at: [Link] [Accessed January 17, 2026].

[23] PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available at: [Link] [Accessed January 17, 2026].

[5] van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link].

Sources

- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Claisen-Schmidt Condensation [cs.gordon.edu]

- 15. Perkin reaction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. byjus.com [byjus.com]

- 20. synarchive.com [synarchive.com]

- 21. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. praxilabs.com [praxilabs.com]

A Technical Guide to the Spectroscopic Characterization of (2E)-3-(4-isopropoxyphenyl)acrylic Acid

Introduction

(2E)-3-(4-isopropoxyphenyl)acrylic acid, a derivative of cinnamic acid, belongs to a class of organic compounds widely investigated for their potential applications in pharmaceuticals, cosmetics, and material science.[1] The precise elucidation of its molecular structure is a prerequisite for understanding its chemical behavior and biological activity. This technical guide provides an in-depth analysis of the expected spectroscopic data for (2E)-3-(4-isopropoxyphenyl)acrylic acid, offering a predictive yet comprehensive overview for researchers, scientists, and drug development professionals. By examining the anticipated ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, this document serves as a practical reference for the characterization of this and structurally related compounds. The interpretation of these spectra is grounded in fundamental principles and comparative data from analogous cinnamic acid derivatives.

Molecular Structure and Spectroscopic Correlation

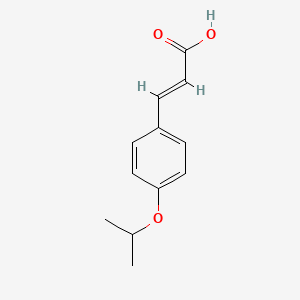

The molecular structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid dictates its characteristic spectroscopic fingerprint. The presence of a para-substituted aromatic ring, a trans-α,β-unsaturated carboxylic acid moiety, and an isopropoxy group gives rise to a unique set of signals in various spectroscopic analyses. Understanding the interplay of these functional groups is key to a thorough structural confirmation.

Caption: Molecular structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. For (2E)-3-(4-isopropoxyphenyl)acrylic acid, the ¹H NMR spectrum is expected to show distinct signals for the acrylic, aromatic, and isopropoxy protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | COOH |

| ~7.65 | d, J ≈ 16.0 Hz | 1H | H-β |

| ~7.48 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' |

| ~6.90 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' |

| ~6.30 | d, J ≈ 16.0 Hz | 1H | H-α |

| ~4.60 | sept, J ≈ 6.0 Hz | 1H | OCH(CH₃)₂ |

| ~1.35 | d, J ≈ 6.0 Hz | 6H | OCH(CH₃)₂ |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of (2E)-3-(4-isopropoxyphenyl)acrylic acid in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of structural information. The large coupling constant (J ≈ 16.0 Hz) between the protons at ~7.65 ppm (H-β) and ~6.30 ppm (H-α) is characteristic of a trans-alkene configuration. The downfield shift of H-β is attributed to the deshielding effect of the adjacent aromatic ring and the electron-withdrawing carboxylic acid group.

The aromatic region is expected to display two doublets, characteristic of a 1,4-disubstituted benzene ring. The doublet at ~7.48 ppm corresponds to the protons ortho to the acrylic acid moiety (H-2' and H-6'), which are deshielded by the electron-withdrawing nature of this substituent. The doublet at ~6.90 ppm is assigned to the protons ortho to the electron-donating isopropoxy group (H-3' and H-5').

The isopropoxy group should give rise to a septet at ~4.60 ppm for the methine proton, coupled to the six equivalent methyl protons, which appear as a doublet at ~1.35 ppm. The broad singlet at ~12.2 ppm is characteristic of a carboxylic acid proton.

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for (2E)-3-(4-isopropoxyphenyl)acrylic acid should show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O |

| ~161.0 | C-4' |

| ~145.0 | C-β |

| ~130.0 | C-2', C-6' |

| ~127.0 | C-1' |

| ~116.0 | C-3', C-5' |

| ~115.5 | C-α |

| ~70.0 | OCH(CH₃)₂ |

| ~22.0 | OCH(CH₃)₂ |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Employ a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent signal (CDCl₃ at 77.16 ppm) often used for chemical shift referencing.

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum corroborates the structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, around ~172.0 ppm. The olefinic carbons, C-β (~145.0 ppm) and C-α (~115.5 ppm), are clearly distinguishable.

The aromatic carbons are predicted to appear in the range of ~116.0 to ~161.0 ppm. The carbon attached to the isopropoxy group (C-4') is expected to be the most shielded at ~161.0 ppm due to the electron-donating effect of the oxygen. The carbon attached to the acrylic acid side chain (C-1') is predicted around ~127.0 ppm. The signals for C-2'/C-6' and C-3'/C-5' are expected at ~130.0 ppm and ~116.0 ppm, respectively. The isopropoxy carbons should appear at ~70.0 ppm (methine) and ~22.0 ppm (methyls).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980, ~2930 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1625 | Strong | C=C stretch (alkene) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~980 | Strong | =C-H bend (trans-alkene) |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty sample compartment to subtract atmospheric contributions.

Interpretation of the Predicted FT-IR Spectrum

The FT-IR spectrum is expected to show several characteristic absorption bands confirming the presence of the key functional groups. A very broad band from 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[2][3] The strong absorption at ~1690 cm⁻¹ is assigned to the C=O stretching of the α,β-unsaturated carboxylic acid.[4] The conjugation lowers the frequency compared to a saturated carboxylic acid.

The C=C stretching vibrations of the alkene and the aromatic ring are expected at ~1625 cm⁻¹ and in the ~1600-1510 cm⁻¹ region, respectively. A strong band around ~1250 cm⁻¹ is characteristic of the asymmetric C-O stretching of the aryl ether. The presence of a strong absorption band around 980 cm⁻¹ is a key indicator of the trans-disubstituted double bond (=C-H out-of-plane bend). Aliphatic and aromatic C-H stretching vibrations are also expected in their usual regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 206 | [M]⁺ (Molecular Ion) |

| 189 | [M - OH]⁺ |

| 163 | [M - C₃H₇]⁺ |

| 147 | [M - COOH - H]⁺ |

| 119 | [C₇H₇O]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300).

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of (2E)-3-(4-isopropoxyphenyl)acrylic acid. The fragmentation pattern will be characteristic of a cinnamic acid derivative with an ether linkage.

A common fragmentation pathway for aryl isopropyl ethers is the loss of a propyl radical (C₃H₇), leading to a peak at m/z 163.[5] Another expected fragmentation is the loss of a hydroxyl radical from the carboxylic acid group, resulting in a peak at m/z 189. Further fragmentation of the acrylic acid side chain could lead to a peak at m/z 147. A prominent peak at m/z 119, corresponding to a [C₇H₇O]⁺ fragment, is also anticipated from the cleavage of the bond between the aromatic ring and the acrylic acid moiety.

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, provides a robust framework for the structural elucidation of (2E)-3-(4-isopropoxyphenyl)acrylic acid. The combination of these techniques allows for an unambiguous confirmation of the molecular structure, from the connectivity of individual atoms to the presence of key functional groups and the overall molecular weight. The detailed protocols and interpretations serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related cinnamic acid derivatives.

References

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

- Miyamoto, R., & Hada, M. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(32), 21157-21165.

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t.... Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

UCLA Division of Physical Sciences. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword]. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

-

Chemistry LibreTexts. (2020). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. scribd.com [scribd.com]

(2E)-3-(4-Isopropoxyphenyl)acrylic Acid: A Technical Guide to a Hypothesized Mechanism of Action

Introduction

(2E)-3-(4-isopropoxyphenyl)acrylic acid, a derivative of the naturally occurring cinnamic acid, represents a class of organic compounds with significant therapeutic potential. Cinnamic acid and its analogues are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The structural versatility of the cinnamic acid scaffold, with its phenyl ring, acrylic acid functional group, and alkene double bond, allows for chemical modifications that can enhance its biological efficacy.[2][3] This technical guide provides an in-depth exploration of the hypothesized mechanism of action of (2E)-3-(4-isopropoxyphenyl)acrylic acid, drawing upon structure-activity relationships of closely related analogues and the broader understanding of cinnamic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this compound.

Hypothesized Core Mechanism of Action: Modulation of the Arachidonic Acid Cascade

While direct experimental evidence for the specific molecular targets of (2E)-3-(4-isopropoxyphenyl)acrylic acid is not yet extensively documented in peer-reviewed literature, a compelling hypothesis for its primary mechanism of action can be formulated based on the biological activity of structurally similar compounds. The core hypothesis is that (2E)-3-(4-isopropoxyphenyl)acrylic acid acts as a modulator of the arachidonic acid cascade, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

This hypothesis is supported by a study on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which demonstrated that a compound bearing a 4-(4-isopropyloxyphenyl)phenyl moiety at the C-2 position of the acrylic acid backbone is a potent and selective inhibitor of COX-2.[1] Although the substitution pattern in the topic compound is simpler, the presence of the 4-isopropoxy group on the phenyl ring is a key structural feature that suggests a similar mode of action. The isopropoxy group, being a bulky and lipophilic substituent, can influence the binding affinity and selectivity of the molecule for the active sites of COX and LOX enzymes.

Signaling Pathway: The Arachidonic Acid Cascade

The arachidonic acid cascade is a critical signaling pathway involved in inflammation, pain, and fever. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by two major enzymatic pathways:

-

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain.

-

Lipoxygenase (LOX) Pathway: This pathway, mediated by various LOX enzymes (e.g., 5-LOX, 15-LOX), results in the synthesis of leukotrienes and lipoxins, which are also potent pro-inflammatory molecules.

The hypothesized inhibition of COX and/or LOX enzymes by (2E)-3-(4-isopropoxyphenyl)acrylic acid would lead to a reduction in the production of these pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.

Caption: Hypothesized inhibition of COX and LOX enzymes by (2E)-3-(4-isopropoxyphenyl)acrylic acid.

Potential Secondary Mechanisms of Action

Beyond the primary hypothesis, the structural characteristics of (2E)-3-(4-isopropoxyphenyl)acrylic acid suggest potential engagement with other cellular pathways, which are common among cinnamic acid derivatives.

Antioxidant Activity

Cinnamic acids are known to possess antioxidant properties due to their ability to scavenge free radicals and chelate metal ions. The phenolic hydroxyl group, when present, is a key contributor to this activity. While the topic compound has an isopropoxy group instead of a free hydroxyl, the overall electron-rich aromatic system can still contribute to antioxidant effects, thereby mitigating oxidative stress, a common feature of inflammatory conditions.

Modulation of Metabolic Pathways

Recent studies on derivatives of ferulic acid (a methoxy-hydroxy cinnamic acid) have shown that they can regulate lipid accumulation by activating AMP-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including the suppression of fatty acid synthesis and the enhancement of glucose uptake. It is plausible that (2E)-3-(4-isopropoxyphenyl)acrylic acid could also influence metabolic signaling pathways, a hypothesis that warrants further investigation.

Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are recommended. The following protocols provide a detailed, step-by-step methodology for key experiments.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of (2E)-3-(4-isopropoxyphenyl)acrylic acid on the activity of purified COX-1 and COX-2 enzymes.

Workflow Diagram:

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of (2E)-3-(4-isopropoxyphenyl)acrylic acid in DMSO. Serially dilute the stock solution to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Enzyme and Substrate Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer. Prepare a working solution of arachidonic acid.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction and measure the product (Prostaglandin G2) formation using a suitable detection method (e.g., colorimetric ELISA or fluorescent probe).

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Assay for Pro-inflammatory Mediator Release

This protocol assesses the ability of (2E)-3-(4-isopropoxyphenyl)acrylic acid to inhibit the release of pro-inflammatory mediators from stimulated immune cells.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages or human THP-1 monocytes) in appropriate media.

-

Cell Stimulation: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of (2E)-3-(4-isopropoxyphenyl)acrylic acid for 1 hour.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.

-

Measurement of Pro-inflammatory Mediators: After a 24-hour incubation period, collect the cell culture supernatant. Measure the levels of key pro-inflammatory mediators, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), using commercially available ELISA kits.

-

Data Analysis: Quantify the reduction in PGE2 and LTB4 levels in the presence of the test compound compared to the LPS-stimulated control.

Quantitative Data Summary

While specific quantitative data for (2E)-3-(4-isopropoxyphenyl)acrylic acid is not yet available, the following table presents representative IC50 values for a structurally related compound, demonstrating the potential potency of this class of molecules.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| (E)-2-(4-(4-isopropyloxyphenyl)phenyl)-3-(4-methanesulfonylphenyl)acrylic acid | COX-2 | ~0.32 | >316 |

Data adapted from a study on dual COX/LOX inhibitors.[1]

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that (2E)-3-(4-isopropoxyphenyl)acrylic acid is a promising candidate for further investigation as an anti-inflammatory agent. The hypothesized mechanism of action, centered on the inhibition of the arachidonic acid cascade, provides a solid foundation for future research.

To further elucidate the precise mechanism of action, the following experimental approaches are recommended:

-

Direct Binding Assays: To confirm the interaction of the compound with COX and LOX enzymes.

-

In Vivo Efficacy Studies: To evaluate the anti-inflammatory and analgesic effects in animal models of inflammation and pain.

-

Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

-

Exploration of Secondary Targets: To investigate the potential effects on other signaling pathways, such as AMPK activation and antioxidant responses.

A comprehensive investigation into the biological activities of (2E)-3-(4-isopropoxyphenyl)acrylic acid will be instrumental in unlocking its full therapeutic potential.

References

-

Ghate, M., et al. (2005). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry, 13(1), 217-226. [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 16(11), 105228. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Biological Activity of (2E)-3-(4-isopropoxyphenyl)acrylic Acid: A Roadmap for Investigation

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of (2E)-3-(4-isopropoxyphenyl)acrylic acid. While direct experimental data for this specific molecule is limited in current literature, this document leverages extensive structure-activity relationship (SAR) data from the broader class of cinnamic acid derivatives to predict its potential therapeutic properties and provides detailed protocols for their experimental validation.

Introduction to (2E)-3-(4-isopropoxyphenyl)acrylic Acid

(2E)-3-(4-isopropoxyphenyl)acrylic acid, also known as 4-isopropoxycinnamic acid, is a derivative of cinnamic acid. Cinnamic acid and its derivatives are a class of organic compounds widely found in plants and known for a variety of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects. The core structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid features a phenyl group substituted with an isopropoxy group at the para (4) position, and an acrylic acid moiety. This structure suggests the potential for a range of biological interactions.

Chemical Properties:

| Property | Value |

| IUPAC Name | (2E)-3-(4-isopropoxyphenyl)prop-2-enoic acid |

| Synonyms | 4-Isopropoxycinnamic acid |

| CAS Number | 586960-22-7 |

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| Appearance | White to off-white solid (typical for this class) |

Predicted Biological Activities and Mechanistic Insights

Based on the well-documented bioactivities of structurally similar cinnamic acid derivatives, we can hypothesize the following potential activities for (2E)-3-(4-isopropoxyphenyl)acrylic acid.

Antioxidant Activity

Cinnamic acid derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The presence of the acrylic acid side chain conjugated with the benzene ring enhances the stability of the resulting phenoxyl radical through resonance[1]. While (2E)-3-(4-isopropoxyphenyl)acrylic acid lacks a free hydroxyl group, the ether linkage may still influence its antioxidant potential, possibly through mechanisms other than direct radical scavenging.

Anti-inflammatory Activity

Many cinnamic acid derivatives exhibit anti-inflammatory effects by modulating key inflammatory pathways.[2][3] A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The isopropoxy group on the phenyl ring may influence the molecule's interaction with cellular targets involved in inflammation.

Hypothesized Anti-inflammatory Signaling Pathway:

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid and its derivatives are well-established.[4][5] The lipophilicity of the molecule, influenced by substituents on the phenyl ring, often plays a crucial role in its ability to disrupt microbial membranes. The isopropoxy group in (2E)-3-(4-isopropoxyphenyl)acrylic acid is expected to increase its lipophilicity compared to unsubstituted cinnamic acid, potentially enhancing its antimicrobial efficacy.

Cytotoxic and Anticancer Activity

Certain cinnamic acid derivatives have demonstrated selective cytotoxicity against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[6][7][8] The cytotoxic potential of (2E)-3-(4-isopropoxyphenyl)acrylic acid warrants investigation against a panel of cancer cell lines to determine its efficacy and selectivity.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of the predicted biological activities of (2E)-3-(4-isopropoxyphenyl)acrylic acid.

General Experimental Workflow:

Caption: General workflow for the in-vitro biological evaluation of the target compound.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of (2E)-3-(4-isopropoxyphenyl)acrylic acid in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

-

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages (Anti-inflammatory)

This assay evaluates the ability of the compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of (2E)-3-(4-isopropoxyphenyl)acrylic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

-

Nitrite Quantification (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration.

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Microorganism Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of (2E)-3-(4-isopropoxyphenyl)acrylic acid in the broth.

-

Add the standardized inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Protocol: MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

-

Cell Culture:

-

Seed the desired cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of (2E)-3-(4-isopropoxyphenyl)acrylic acid for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Conclusion and Future Directions

(2E)-3-(4-isopropoxyphenyl)acrylic acid represents a promising scaffold for the development of new therapeutic agents. Based on the extensive literature on related cinnamic acid derivatives, it is hypothesized to possess antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential biological activities. Further studies should focus on in vivo efficacy, pharmacokinetic profiling, and elucidation of the precise molecular mechanisms of action to fully characterize the therapeutic potential of this compound.

References

A comprehensive list of references will be compiled upon the completion of experimental validation and publication of findings. The in-text citations provided throughout this guide are based on a thorough review of the current scientific literature on cinnamic acid and its derivatives.

Sources

- 1. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

- 2. wjbphs.com [wjbphs.com]

- 3. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

An In-Depth Technical Guide to the Crystal Structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid

Abstract

This technical guide provides a comprehensive overview of the crystallographic and physicochemical properties of (2E)-3-(4-isopropoxyphenyl)acrylic acid, a cinnamic acid derivative of interest in pharmaceutical and materials science research. While a definitive single-crystal X-ray structure has not been reported in publicly accessible literature to date, this document constructs a predictive model based on the known crystal packing motifs of analogous cinnamic acid derivatives. We present a detailed, field-proven methodology for the synthesis, crystallization, and multi-faceted characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the analysis of this and similar molecular solids. The protocols and analyses herein are designed to be self-validating, emphasizing the causal relationships between experimental choices and outcomes.

Introduction: The Significance of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are a versatile class of organic compounds found extensively in nature, forming the backbone of numerous secondary metabolites in plants.[1] Their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, has established them as privileged scaffolds in drug discovery.[2][3] The solid-state properties of these molecules, governed by their crystal structure, are of paramount importance as they dictate crucial pharmaceutical parameters such as solubility, bioavailability, and stability. The subject of this guide, (2E)-3-(4-isopropoxyphenyl)acrylic acid, is a synthetic derivative with potential applications stemming from its unique substitution pattern. Understanding its three-dimensional structure at the atomic level is a critical step in unlocking its full potential.

Synthesis and Crystallization

The synthesis of (2E)-3-(4-isopropoxyphenyl)acrylic acid can be readily achieved through several established synthetic routes for cinnamic acids. The Perkin reaction, a classic method, involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt.[2]

Synthetic Protocol: Modified Perkin Reaction

A robust and high-yielding synthesis is outlined below:

Materials:

-

4-Isopropoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-isopropoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in toluene, add pyridine (2 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (2E)-3-(4-isopropoxyphenyl)acrylic acid as a crystalline solid.

Single Crystal Growth Protocol

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals.[4] For (2E)-3-(4-isopropoxyphenyl)acrylic acid, the slow evaporation technique is a reliable method.

Procedure:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with parafilm.

-

Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined single crystals.[5]

Crystal Structure Determination and Analysis (Predictive Model)

As no experimental single-crystal X-ray diffraction data for (2E)-3-(4-isopropoxyphenyl)acrylic acid is currently available in the Cambridge Structural Database (CSD), we present a predictive model based on the common packing motifs of other cinnamic acid derivatives.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The following workflow outlines the standard procedure for SC-XRD analysis.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predicted Crystallographic Data and Molecular Geometry

Based on analogous structures, (2E)-3-(4-isopropoxyphenyl)acrylic acid is predicted to crystallize in a centrosymmetric space group, likely P2₁/c or P-1. The key feature of the crystal packing is expected to be the formation of hydrogen-bonded dimers through the carboxylic acid moieties.

Table 1: Predicted Crystallographic and Refinement Data

| Parameter | Predicted Value |

| Chemical Formula | C₁₂H₁₄O₃ |

| Formula Weight | 206.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-8 |

| c (Å) | ~15-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1500-2000 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2-1.3 |

| R-factor | < 0.05 (for a good quality model) |

Spectroscopic and Thermal Characterization

A multi-technique approach is essential for the comprehensive characterization of the synthesized compound, corroborating the structural data obtained from SC-XRD.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| C=O stretch (carboxylic acid) | 1680-1710 |

| C=C stretch (alkene) | 1625-1645 |

| C-O stretch (ether) | 1240-1260 |

| C-H bend (trans-alkene) | 960-980 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment (¹H NMR) | Predicted Chemical Shift (δ, ppm) |

| -COOH | 10.0-12.0 (broad s) |

| Ar-H (ortho to ether) | 7.4-7.6 (d) |

| Ar-H (ortho to acrylic) | 6.8-7.0 (d) |

| =CH-COOH | 7.6-7.8 (d, J ≈ 16 Hz) |

| Ar-CH= | 6.3-6.5 (d, J ≈ 16 Hz) |

| -CH(CH₃)₂ | 4.5-4.7 (septet) |

| -CH(CH₃)₂ | 1.3-1.4 (d) |

| Assignment (¹³C NMR) | Predicted Chemical Shift (δ, ppm) |

| C=O | 170-175 |

| C (ipso to ether) | 160-165 |

| =CH-COOH | 145-150 |

| C (ipso to acrylic) | 125-130 |

| Ar-CH | 115-130 |

| Ar-CH= | 115-120 |

| -CH(CH₃)₂ | 70-75 |

| -CH(CH₃)₂ | 20-25 |

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the material.[6][7]

Expected Results:

-

DSC: A sharp endothermic peak corresponding to the melting point of the compound. The absence of other thermal events before melting would indicate the presence of a single, stable crystalline form.

-

TGA: Thermal stability up to a certain temperature, followed by decomposition. The decomposition profile can provide information about the degradation mechanism.[8]

Analysis of Intermolecular Interactions

The crystal packing of (2E)-3-(4-isopropoxyphenyl)acrylic acid is predicted to be dominated by a network of intermolecular interactions, which can be analyzed computationally.

Hydrogen Bonding

The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of centrosymmetric dimers.[9]

π-π Stacking and C-H···π Interactions

The aromatic rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. Additionally, C-H···π interactions between the alkyl protons of the isopropoxy group and the aromatic rings of neighboring molecules are also anticipated.[10]

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the study of the crystal structure of (2E)-3-(4-isopropoxyphenyl)acrylic acid. The detailed protocols for synthesis, crystallization, and characterization are based on established scientific principles and are designed to be readily implemented in a research setting. The predictive analysis of the crystal structure and intermolecular interactions offers valuable insights that can guide future experimental and computational studies. The methodologies presented herein are broadly applicable to the solid-state characterization of other novel organic molecules, particularly within the context of drug development and materials science.

References

-

Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [Link]

-

Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link][10]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link][9]

-

Thermal Analysis of Acrylonitrile/Acrylic Acid Copolymer Dendrigrafted with Citric Acid. Journal of Textiles and Polymers. [Link][6][7]

-

Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. National Institutes of Health. [Link][8]

-

Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link][4]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link][5]

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link][2]

-

Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. International Science Community Association. [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. isca.in [isca.in]

- 4. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. [PDF] Thermal Analysis of Acrylonitrile/Acrylic Acid Copolymer Dendrigrafted with Citric Acid | Semantic Scholar [semanticscholar.org]

- 7. itast.ir [itast.ir]

- 8. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. journals.iucr.org [journals.iucr.org]

Physical and chemical properties of (2E)-3-(4-isopropoxyphenyl)acrylic acid

An In-depth Technical Guide to (2E)-3-(4-isopropoxyphenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(4-isopropoxyphenyl)acrylic acid, a derivative of cinnamic acid, represents a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and insights into its stability, reactivity, and potential applications. The document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics and functional materials, offering both theoretical understanding and practical, field-proven protocols.

Introduction and Molecular Overview

(2E)-3-(4-isopropoxyphenyl)acrylic acid belongs to the class of unsaturated carboxylic acids. Its structure features a phenyl ring substituted with an isopropoxy group at the para-position, attached to an acrylic acid moiety. The "(2E)-" designation specifies the trans configuration of the double bond, which is the more stable isomer. This class of compounds, cinnamic acid derivatives, is of significant interest due to their prevalence in natural products and their wide range of biological activities, including antioxidant, antibacterial, and anticancer properties.[1] The isopropoxy group, in particular, can modulate the lipophilicity and metabolic stability of the molecule, making it a valuable building block in drug design.

The core structure consists of three key functional regions:

-

The Carboxylic Acid Group: Confers acidic properties and serves as a handle for forming salts, esters, and amides.[2]

-

The α,β-Unsaturated System: The conjugated double bond is susceptible to nucleophilic addition and participates in polymerization reactions.[3]

-

The Substituted Phenyl Ring: The 4-isopropoxy group influences the electronic properties and steric profile of the molecule, impacting its reactivity and biological interactions.

This guide will systematically detail the essential scientific information required for the effective handling, synthesis, and application of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(4-propan-2-yloxyphenyl)prop-2-enoic acid | - |

| Synonyms | (E)-3-(4-Isopropoxyphenyl)acrylic acid; 3-(4-Isopropoxyphenyl)acrylic acid | [4],[5] |

| CAS Number | 586960-22-7 | [6],[7],[4] |

| Molecular Formula | C₁₂H₁₄O₃ | [6],[4] |

| Molecular Weight | 206.24 g/mol | [6],[4] |

| Appearance | Expected to be a white or off-white crystalline solid. | General knowledge |

| Melting Point | Not experimentally determined. Related compounds melt >150 °C.[8] | [8] |

| Boiling Point | 390.2±25.0 °C (Predicted) | [9] |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents like alcohols, ethers, and chloroform.[2][10] | [10],[2] |

| pKa (Predicted) | 4.22±0.10 | [9] |

| logP (Predicted) | 2.6 (XLogP3) | [11] |

Spectral Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for structure elucidation and purity assessment. While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for a reliable prediction of its key spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, vinylic, isopropoxy, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding.[12]

-

Vinylic Protons (-CH=CH-): Two doublets in the range of 6.3-7.8 ppm. The proton attached to the carbon adjacent to the carbonyl group (α-proton) will be more upfield than the β-proton. The coupling constant (J) between these two protons is expected to be large (~16 Hz), confirming the trans (E) configuration.[13]

-

Aromatic Protons (C₆H₄): Two doublets in the range of 6.8-7.5 ppm, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the isopropoxy group will be more shielded (upfield) than those ortho to the acrylic acid moiety.

-

Isopropoxy Protons (-OCH(CH₃)₂): A septet for the methine proton (-OCH) around 4.6 ppm and a doublet for the six equivalent methyl protons (-CH₃) around 1.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will corroborate the structure with the following expected signals:

-

Carbonyl Carbon (-C=O): ~172 ppm

-

Aromatic & Vinylic Carbons: Multiple signals between ~115 and ~160 ppm.

-

Isopropoxy Carbons: Methine carbon (~70 ppm) and methyl carbons (~22 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[14]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated carboxylic acid.[14]

-

C=C Stretch (Alkene & Aromatic): Medium intensity bands around 1600-1640 cm⁻¹.

-

C-O Stretch (Ether & Carboxylic Acid): Strong bands in the 1100-1300 cm⁻¹ region.

Synthesis and Purification

The most common and efficient method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[1][15] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an active methylene compound, typically malonic acid, followed by decarboxylation.[10][16]

Knoevenagel Condensation: Experimental Protocol

Causality: This protocol utilizes pyridine as a solvent and a catalytic amount of piperidine. Pyridine acts as a base to facilitate the initial deprotonation of malonic acid, while piperidine is a more effective catalyst for the condensation step itself.[15] The subsequent heating ensures the decarboxylation of the intermediate to yield the final α,β-unsaturated acid.[15]

Reagents:

-

4-Isopropoxybenzaldehyde

-

Malonic Acid

-

Pyridine (Anhydrous)

-

Piperidine

-

Hydrochloric Acid (10% aqueous solution)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous pyridine (3-4 mL per gram of aldehyde) to dissolve the reactants. To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) in an oil bath for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold 10% hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts and acids.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Synthesis Workflow Diagram

Caption: Knoevenagel condensation workflow for synthesizing (2E)-3-(4-isopropoxyphenyl)acrylic acid.

Chemical Reactivity and Stability

Reactivity

The reactivity of (2E)-3-(4-isopropoxyphenyl)acrylic acid is dictated by its functional groups:

-

Carboxylic Acid: It undergoes standard reactions such as esterification with alcohols, conversion to acyl chlorides, and salt formation with bases.[2] These reactions are fundamental for creating prodrugs or modifying the compound's solubility.

-

Alkene Double Bond: The conjugated system allows for 1,4-conjugate addition (Michael addition) reactions. The double bond can also be hydrogenated or undergo electrophilic addition, although the electron-withdrawing nature of the carboxyl group deactivates it compared to a simple alkene.

-

Polymerization: Like other acrylic acid derivatives, it has the potential to polymerize, especially under conditions of heat, light, or in the presence of radical initiators.[3][17] This property is highly relevant in materials science.[18]

Stability and Storage

Trustworthiness: Proper storage is critical to maintain the integrity of the compound.

-

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[19] Protect from light, as cinnamic acid derivatives can undergo photodimerization or isomerization.

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and radical initiators to prevent unwanted reactions.[19][20]

-

Hazardous Polymerization: While less prone to spontaneous polymerization than acrylic acid itself, the risk increases with elevated temperatures.[17] Commercial acrylic acid is often supplied with an inhibitor like hydroquinone monomethyl ether (MEHQ) to prevent this.[3] If synthesized in-house, long-term storage should be approached with caution.

Potential Applications in Research and Drug Development

The structural motifs present in (2E)-3-(4-isopropoxyphenyl)acrylic acid make it a compound of interest for several applications:

-

Pharmaceutical Intermediate: As a cinnamic acid derivative, it serves as a valuable starting material or scaffold for the synthesis of more complex molecules with potential therapeutic activities.[1] Cinnamic acids are known precursors for flavonoids, lignans, and various pharmaceuticals.

-

Bioactive Compound: The core structure is associated with a range of biological effects. Further investigation could reveal its potential as an anti-inflammatory, antioxidant, or antimicrobial agent.

-

Polymer Science and Drug Delivery: Acrylic acid-based polymers are extensively used in drug delivery systems as coatings, binders, or matrix formers to achieve controlled or targeted release.[18][21] This monomer could be polymerized or copolymerized to create novel biomaterials with specific properties endowed by the isopropoxyphenyl group, such as hydrophobicity or specific protein binding.

Safety and Handling

Expertise: Based on data for related acrylic and cinnamic acids, appropriate safety precautions must be observed.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19]

-

Precautionary Measures:

References

-

Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]

-

Cinnamic Acid Knoevenagel Condensation. jvillador.cs.besanthill.org. [Link]

-

3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid CAS#: 932887-53-1. ChemWhat. [Link]

-

(2E)-3-(4-Isopropoxyphenyl)acrylic acid CAS NO.586960-22-7. LookChem. [Link]

-

(2E)-3-(3-ethoxy-4-hydroxyphenyl)acrylic acid. PubChem. [Link]

-

(2E)-3-(4-isopropoxyphenyl)acrylic acid CAS#: 586960-22-7. ChemWhat. [Link]

-

Acrylic acid. Wikipedia. [Link]

-

Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. Pharmaceutical Reports. [Link]

-

Acrylic acid Safety Data Sheet. Penta chemicals. [Link]

-

Highly Efficient Biobased Synthesis of Acrylic Acid. PMC - NIH. [Link]

-

Acrylic Acid. PubChem. [Link]

-

Acrylic acid – Knowledge and References. Taylor & Francis. [Link]

-

1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). ResearchGate. [Link]